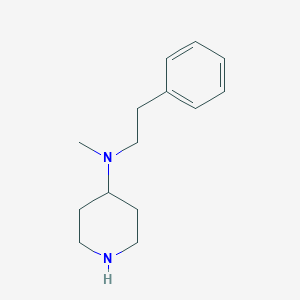

Methyl-phenethyl-piperidin-4-YL-amine

Description

Methyl-phenethyl-piperidin-4-YL-amine (systematic name: N-methyl-1-(2-phenylethyl)piperidin-4-amine) is a piperidine derivative characterized by a central piperidine ring substituted with a methylamine group at the 4-position and a phenethyl (2-phenylethyl) group at the 1-position. Its molecular formula is C₁₉H₂₄N₂ (MW: 280.41 g/mol), and it is identified by CAS number 21409-26-7 . The compound’s structure combines lipophilic aromatic (phenethyl) and polar (methylamine) moieties, making it a versatile scaffold in medicinal chemistry. It is synthesized via reductive amination or quaternization pathways, as seen in related piperidine derivatives .

Properties

CAS No. |

142752-20-3 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylethyl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

InChI Key |

VMBVZOWXRDYODM-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural analogues, focusing on substituent modifications and their implications:

Q & A

Q. Table 1: Comparative Analysis of Piperidine Derivatives

Q. Table 2: Crystallographic Parameters for Structural Validation

| Compound | Space Group | Resolution (Å) | R-factor (%) |

|---|---|---|---|

| 14 | P2₁/c | 0.84 | 4.2 |

| 15 | C2/c | 0.91 | 3.8 |

| Data from |

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize reductive amination for higher yields in sterically hindered derivatives .

- Analytical Rigor : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Safety Protocols : Use fume hoods and PPE during synthesis to mitigate exposure risks (e.g., amine intermediates are irritants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.